Summary of the application: Theogallin has been studied for its potential use as a biomarker in Pu-Erh teas.
Methods of application: The content of selected methylxanthines was determined by high-performance liquid chromatography (HPLC) on an Agilent 1200 chromatograph with a UV-VIS diode array detector.
Results or outcomes: The study showed that the ratio of theogallin to gallic acid can be an effective tool to verify the authenticity of Pu-erh varieties.
Summary of the application: Theogallin has been patented for use in the production of a therapeutic agent.
Summary of the application: Theogallin has been characterized as an umami enhancing compound Umami is one of the five basic tastes and is associated with the flavor of meats and other high-protein foods
Summary of the application: In rats, Theogallin, or its metabolite quinic acid, can move through the blood-brain barrier and can have cognition enhancing activities.
Summary of the application: In 2007, scientists patented the application of Theogallin in the production of a therapeutic agent.
Theogallin is a polyphenolic compound classified as a trihydroxybenzoic acid glycoside, specifically identified as 3-galloylquinic acid. It is primarily found in tea, particularly in green tea, where it contributes to the umami flavor profile. The structural formula of theogallin consists of a quinic acid moiety esterified with a galloyl group, which enhances its solubility and biological activity. This compound is notable for its potential health benefits and its role in the sensory qualities of tea beverages .
Theogallin exhibits several biological activities that contribute to its health-promoting properties. Research indicates that it can modulate brain activity, potentially enhancing cognitive functions and providing neuroprotective effects. In animal studies, theogallin has been shown to influence electrical brain activity, particularly in reducing power in certain frequency bands associated with cognitive enhancement . Moreover, it may act as an antioxidant, helping to mitigate oxidative stress within biological systems.
Theogallin has several applications, particularly in food science and nutraceuticals:
Theogallin shares structural and functional similarities with several other polyphenolic compounds found in tea and plants. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
Gallic Acid | Simple phenolic acid | Precursor to many polyphenols; strong antioxidant properties. |
Quinic Acid | Sugar acid | Forms part of various glycosides; less bioactive than theogallin. |
L-Theanine | Amino acid | Promotes relaxation; synergistic effects with theogallin on cognition. |
Epicatechin | Flavonoid | Strong antioxidant; contributes to cardiovascular health but lacks umami flavor enhancement. |
Catechin | Flavonoid | Known for anti-inflammatory properties; does not enhance umami flavor like theogallin. |
Theogallin is unique due to its specific combination of a quinic acid backbone with a galloyl group, which not only enhances umami flavor but also provides distinct neuroprotective benefits compared to similar compounds .